molecular formula C6H9Br3 B14589573 5,5,5-Tribromo-2-methylpent-1-ene CAS No. 61446-97-7

5,5,5-Tribromo-2-methylpent-1-ene

Cat. No.: B14589573
CAS No.: 61446-97-7
M. Wt: 320.85 g/mol
InChI Key: DEENLLKUAJBWKM-UHFFFAOYSA-N
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Description

5,5,5-Tribromo-2-methylpent-1-ene is an organic compound with the molecular formula C6H9Br3. It is a derivative of pentene, where three bromine atoms are attached to the fifth carbon atom, and a methyl group is attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Tribromo-2-methylpent-1-ene typically involves the bromination of 2-methylpent-1-ene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methylpent-1-ene reacts with bromine to form the tribromo derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and appropriate reaction vessels to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Tribromo-2-methylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,5-Tribromo-2-methylpent-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,5-Tribromo-2-methylpent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dibromo-2-methylpent-1-ene
  • 5-Bromo-2-methylpent-1-ene
  • 2,3-Dibromo-2-methylpentane

Uniqueness

5,5,5-Tribromo-2-methylpent-1-ene is unique due to the presence of three bromine atoms on the same carbon atom, which significantly influences its reactivity and chemical properties. This makes it distinct from other similar compounds that may have fewer bromine atoms or different substitution patterns .

Properties

CAS No.

61446-97-7

Molecular Formula

C6H9Br3

Molecular Weight

320.85 g/mol

IUPAC Name

5,5,5-tribromo-2-methylpent-1-ene

InChI

InChI=1S/C6H9Br3/c1-5(2)3-4-6(7,8)9/h1,3-4H2,2H3

InChI Key

DEENLLKUAJBWKM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(Br)(Br)Br

Origin of Product

United States

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